Diethanolamine formate

Description

Properties

CAS No. |

68391-54-8 |

|---|---|

Molecular Formula |

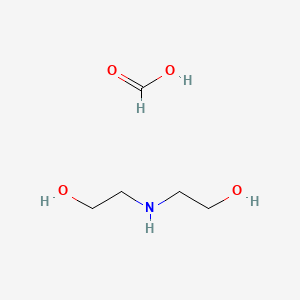

C4H11NO2.CH2O2 C5H13NO4 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

formic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C4H11NO2.CH2O2/c6-3-1-5-2-4-7;2-1-3/h5-7H,1-4H2;1H,(H,2,3) |

InChI Key |

BOZAGLYGUSSJHG-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)NCCO.C(=O)O |

Origin of Product |

United States |

Structural Elucidation and Characterization Techniques for Diethanolamine Formate Systems

Spectroscopic Analysis of Diethanolamine (B148213) Formate (B1220265)

Spectroscopic techniques are indispensable for elucidating the molecular characteristics of diethanolamine formate. By probing the interactions of the compound with electromagnetic radiation, detailed information about its functional groups, connectivity, and molecular weight can be obtained.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. intertek.com The resulting spectrum provides a unique molecular "fingerprint." For this compound, FTIR analysis would reveal characteristic peaks corresponding to the vibrations of its constituent chemical bonds.

In a this compound system, the formation of the salt involves a proton transfer from formic acid to diethanolamine. This chemical change is readily observable in the FTIR spectrum. The spectrum of this compound would be expected to show:

O-H and N-H Stretching: The broad absorption band typical of the carboxylic acid O-H stretch in formic acid would be replaced by bands corresponding to the O-H stretching of the alcohol groups and the N-H⁺ stretching of the protonated amine in the diethanolammonium cation.

C=O Stretching: The sharp, intense peak of the carbonyl group (C=O) in formic acid would shift to lower wavenumbers in the formate anion due to resonance stabilization of the carboxylate group (COO⁻).

C-N and C-O Stretching: The spectrum would also feature bands associated with the stretching vibrations of the C-N and C-O bonds within the diethanolammonium cation.

FTIR analysis is also used to confirm the synthesis of diethanolamine-based deep eutectic solvents and to study the interactions between the components. researchgate.net The technique can effectively monitor changes in chemical structure and bonding within these systems. researchgate.net

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch (Alcohol) | 3200-3600 | Broad band from the hydroxyl groups of diethanolamine. |

| N-H⁺ Stretch (Ammonium) | 2800-3200 | Broad band indicating the protonated amine. |

| C-H Stretch (Alkane) | 2850-2960 | Stretching vibrations of the methylene (B1212753) groups. |

| C=O Stretch (Carboxylate) | 1550-1610 | Asymmetric stretching of the formate anion. |

| C-N Stretch | 1020-1250 | Stretching vibration of the carbon-nitrogen bond. |

Note: The exact positions of the peaks can be influenced by hydrogen bonding and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed molecular structure of a compound. libretexts.org It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to map out the connectivity and chemical environment of atoms within a molecule. researchgate.net

For this compound, NMR studies would provide definitive evidence of its structure:

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons in the diethanolammonium cation. The chemical shifts of the protons adjacent to the nitrogen and oxygen atoms would be particularly informative, indicating the electronic environment. The proton on the formate anion might also be observable, though its chemical shift can be highly dependent on the solvent and temperature.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. One would expect to see signals for the two equivalent methylene carbons attached to the oxygen in the diethanolammonium cation, the two equivalent methylene carbons attached to the nitrogen, and a distinct signal for the carbon of the formate anion. The chemical shift of the formate carbon would confirm the formation of the carboxylate.

NMR spectroscopy has been successfully employed to study the species generated during the absorption of CO₂ by aqueous solutions of diethanolamine, providing insights into reaction mechanisms and species distribution. researchgate.net Similar principles would apply to the detailed structural analysis of this compound systems.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Diethanolammonium Formate

| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~8.5 | H-COO⁻ (Formate proton) |

| ¹H | ~3.8 | -CH₂-OH (Methylene protons adjacent to hydroxyl) |

| ¹H | ~3.2 | -CH₂-NH₂⁺- (Methylene protons adjacent to ammonium) |

| ¹³C | ~170 | H-COO⁻ (Formate carbon) |

| ¹³C | ~58 | -CH₂-OH (Methylene carbons adjacent to hydroxyl) |

Note: Chemical shifts are approximate and can vary based on the solvent, concentration, and temperature.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, identify its elemental composition, and elucidate its structure by analyzing its fragmentation patterns.

In the analysis of this compound, MS would be used to confirm the masses of the diethanolammonium cation and the formate anion. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing ionic compounds like PILs.

Positive Ion Mode: The diethanolammonium cation [HO(CH₂)₂NH₂(CH₂)₂OH]⁺ would be detected at an m/z corresponding to its molecular weight (106.1 g/mol ).

Negative Ion Mode: The formate anion [HCOO]⁻ would be detected at an m/z of 45.0 g/mol .

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of alkanolamines, including diethanolamine, in various matrices. nih.gov This technique allows for the detection of precursor and product ions, providing a high degree of confidence in the identification and quantification of the target analytes. nih.gov For instance, the transition from the precursor ion of diethanolamine (m/z 106.1) to a specific product ion (m/z 88.0) can be monitored for precise quantification. nih.gov

Crystallographic and Amorphous Structure Investigations (as a Protic Ionic Liquid or in DES)

The bulk structure of this compound, whether it exists as a crystalline solid or an amorphous liquid (as a PIL or in a DES), can be investigated using diffraction techniques.

X-ray diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of a crystal. anton-paar.com When X-rays interact with a crystalline material, they are diffracted in a specific pattern determined by the arrangement of atoms in the crystal lattice. pdx.edu This pattern is governed by Bragg's Law. pdx.edu

If this compound forms a crystalline solid, single-crystal or powder XRD could be used to:

Determine the Crystal Structure: Elucidate the precise arrangement of the diethanolammonium cations and formate anions in the crystal lattice.

Identify Crystalline Phases: Confirm the formation of a new crystalline phase corresponding to the salt.

Analyze Polymorphism: Identify if different crystalline forms (polymorphs) of this compound exist.

In the context of deep eutectic solvents, XRD is often used to confirm the absence of crystalline peaks from the starting materials, indicating the formation of the eutectic mixture. mdpi.com It can also be used to study the influence of the DES on the crystallinity of other materials, such as cellulose (B213188). mdpi.com While many PILs and DES are liquid at room temperature and thus amorphous, some exhibit crystallinity at lower temperatures. XRD patterns of such systems would show broad, diffuse halos characteristic of amorphous materials, but sharp Bragg peaks may appear upon crystallization. The nanostructure of some protic ionic liquids, arising from the segregation of polar and nonpolar domains, has been investigated using small- and wide-angle X-ray scattering (SAXS and WAXS), revealing information about the extent of ordering. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Diethanolamine |

| Formic Acid |

| This compound |

| Diethanolammonium |

| Choline Chloride |

| Monoethanolamine |

| Triethanolamine (B1662121) |

| N-methyldiethanolamine |

| Calcium Bromide |

| Sodium Thiocyanate |

| Calcium Formate |

| Triethylamine |

| Urea |

| Monoolein |

| Ethylamine |

| Propylamine |

| Butylamine |

| Pentylamine |

| Ethanolamine (B43304) |

| Pentanolamine |

| Diethylamine |

| Triethanolamine |

| 2-MEA |

| Pyrrolidine |

| 2-Pyrrolidinone |

| Glycolic Acid |

| Pentylammonium nitrate |

| Pentanolammonium nitrate |

Advanced Studies on the Solution Behavior of Diethanolamine Formate

Thermodynamic Interfacial Phenomena

The thermodynamic properties of diethanolamine (B148213) formate (B1220265) solutions provide essential information about the molecular interactions and resulting macroscopic behavior of these mixtures.

Excess Molar Volume Analysis in Mixed Solvent Systems Containing Diethanolamine Formate

The excess molar volume (VE) is a thermodynamic property that quantifies the deviation from ideal behavior when two or more components are mixed. It provides insights into the packing efficiency and intermolecular interactions between the constituent molecules. For binary mixtures of this compound (2-HDEAF) and water, the excess molar volumes have been experimentally determined across a range of temperatures and compositions. nih.govscispace.com

Studies have shown that for the this compound-water system, the excess molar volumes are negative across the entire composition range and at all studied temperatures (293.15 K to 343.15 K). nih.govscispace.com This negative deviation indicates a volume contraction upon mixing, which can be attributed to strong intermolecular interactions, such as hydrogen bonding and interstitial accommodation of one component into the structural network of the other. nih.gov The minimum VE values, representing the strongest interactions or most compact packing, are observed at a specific mole fraction of the ionic liquid. As the temperature increases, the excess molar volumes become less negative, suggesting a decrease in the strength of the interactions or an expansion of the liquid structure. nih.gov

The experimental excess molar volume data for the this compound + water system at various temperatures are presented below.

Interactive Data Table: Excess Molar Volume (VE) of this compound (x1) + Water (x2) Mixtures

| Mole Fraction of this compound (x₁) | VE at 293.15 K (cm³·mol⁻¹) | VE at 303.15 K (cm³·mol⁻¹) | VE at 313.15 K (cm³·mol⁻¹) | VE at 323.15 K (cm³·mol⁻¹) | VE at 333.15 K (cm³·mol⁻¹) | VE at 343.15 K (cm³·mol⁻¹) |

|---|---|---|---|---|---|---|

| 0.0573 | -0.297 | -0.283 | -0.269 | -0.256 | -0.243 | -0.231 |

| 0.1013 | -0.498 | -0.474 | -0.451 | -0.429 | -0.408 | -0.388 |

| 0.2013 | -0.824 | -0.785 | -0.748 | -0.712 | -0.678 | -0.645 |

| 0.4068 | -1.129 | -1.076 | -1.025 | -0.976 | -0.929 | -0.885 |

| 0.6815 | -0.916 | -0.873 | -0.831 | -0.791 | -0.753 | -0.717 |

| 0.8335 | -0.584 | -0.557 | -0.531 | -0.505 | -0.481 | -0.458 |

Data sourced from Orozco, G. A., et al. (2016). nih.gov

Molecular Interactions and Solvation Mechanisms in Aqueous and Non-Aqueous Formate Solutions

The behavior of this compound in solution is governed by a complex interplay of molecular interactions. In aqueous solutions, the primary interactions are strong hydrogen bonds between the hydroxyl and amine groups of the diethanolamine cation, the formate anion, and water molecules. nih.gov The negative excess molar volumes observed are a direct consequence of these strong attractive forces, which lead to a more organized and compact liquid structure compared to an ideal mixture. nih.gov The presence of water, with its high dielectric constant, can also influence the ion-pair formation of the ionic liquid. scispace.com

In non-aqueous solutions, the solvation mechanism depends on the nature of the solvent. In polar aprotic solvents, such as dimethyl sulfoxide (B87167) or acetonitrile, ion-dipole interactions would be the dominant force. The solvent molecules would orient their dipoles to solvate the cation and anion of this compound. In protic non-aqueous solvents, such as alcohols, hydrogen bonding would again play a crucial role in the solvation process. The extent of solvation and the specific interactions will influence the physical and chemical properties of the solution, such as its viscosity and conductivity. While detailed studies on the solvation of this compound in various non-aqueous solvents are limited, the principles of solute-solvent interactions provide a framework for understanding its behavior.

Transport Phenomena and Their Mechanistic Basis

Transport properties, such as viscosity and ionic conductivity, are critical for understanding the dynamics of ions and molecules in solution and are essential for designing industrial applications.

Studies on Deviations in Viscosity for this compound Mixtures

Viscosity is a measure of a fluid's resistance to flow and is highly dependent on intermolecular forces. The deviation in viscosity (Δη) from an ideal mixture provides insights into the nature and strength of interactions between the components of a solution. For binary mixtures of this compound and water, experimental studies have shown that the viscosity of the mixture is significantly higher than that of pure water and exhibits a non-monotonic dependence on the composition. nih.gov

The deviation in viscosity for the this compound-water system is found to be positive across the entire composition range, indicating that the mixtures are more viscous than would be expected from an ideal combination of the pure components. nih.gov This positive deviation is attributed to the strong specific interactions, primarily hydrogen bonding, between the this compound ions and water molecules, which create a more structured and less mobile liquid phase. nih.gov The maximum in the viscosity deviation occurs at a specific mole fraction, which often corresponds to the composition with the strongest intermolecular interactions. As the temperature increases, the viscosity of the mixtures decreases due to the increased kinetic energy of the molecules, which helps to overcome the intermolecular attractive forces. nih.gov

The experimental data for the deviation in viscosity for the this compound + water system at various temperatures are presented in the following table.

Interactive Data Table: Deviation in Viscosity (Δη) of this compound (x1) + Water (x2) Mixtures

| Mole Fraction of this compound (x₁) | Δη at 293.15 K (mPa·s) | Δη at 303.15 K (mPa·s) | Δη at 313.15 K (mPa·s) | Δη at 323.15 K (mPa·s) | Δη at 333.15 K (mPa·s) | Δη at 343.15 K (mPa·s) |

|---|---|---|---|---|---|---|

| 0.0573 | 1.83 | 1.15 | 0.77 | 0.54 | 0.39 | 0.29 |

| 0.1013 | 4.02 | 2.47 | 1.62 | 1.12 | 0.81 | 0.60 |

| 0.2013 | 12.35 | 7.21 | 4.54 | 3.05 | 2.15 | 1.57 |

| 0.4068 | 41.67 | 22.46 | 13.25 | 8.42 | 5.69 | 4.02 |

| 0.6815 | 75.95 | 38.30 | 21.57 | 13.15 | 8.58 | 5.92 |

| 0.8335 | 68.32 | 34.19 | 19.16 | 11.60 | 7.52 | 5.15 |

Data sourced from Orozco, G. A., et al. (2016). nih.gov

Investigations into Ionic Conductivity and its Relationship with Molecular Dynamics

Molecular dynamics simulations are a powerful tool for investigating the relationship between ionic conductivity and the underlying molecular motions. tdl.orgrsc.org These simulations can provide detailed information about the structure of the liquid, the dynamics of individual ions, and the mechanisms of charge transport at the atomic level. For protic ionic liquids, simulations can help to elucidate the extent of proton transfer and the dynamics of the hydrogen bond network, which are crucial for understanding the Grotthuss-type conduction mechanism. tdl.orgmdpi.com

While specific molecular dynamics studies on this compound are not widely available, research on similar protic ionic liquids indicates that the addition of water can significantly enhance ionic conductivity. nih.gov This is often attributed to a decrease in viscosity and the facilitation of proton hopping through the formation of water-mediated hydrogen bond networks. The relationship between the structure, dynamics, and transport properties in these systems is complex, with factors such as ion size, shape, and the strength of intermolecular interactions all playing a significant role.

Diethanolamine Formate in Advanced Solvent Systems: Ionic Liquids and Deep Eutectic Solvents

Diethanolamine (B148213) Formate (B1220265) as a Protic Ionic Liquid (PIL)

Protic ionic liquids are formed through the transfer of a proton from a Brønsted acid to a Brønsted base. In the case of diethanolamine formate, the diethanolamine acts as the base, accepting a proton from formic acid to form the diethanolammonium cation and the formate anion.

The design of this compound as a protic ionic liquid is centered on the acid-base neutralization reaction between diethanolamine and formic acid. This straightforward and atom-economical approach aligns with the principles of green chemistry. The synthesis is typically carried out by the gradual addition of an equimolar amount of formic acid to diethanolamine, often in an ice bath to manage the exothermic nature of the reaction, followed by stirring at room temperature for an extended period to ensure complete proton transfer. The general reaction is depicted below:

HN(CH₂CH₂OH)₂ + HCOOH → [H₂N(CH₂CH₂OH)₂]⁺[HCOO]⁻

This method is advantageous due to its simplicity and the absence of byproducts, which often eliminates the need for extensive purification steps. The resulting diethanolammonium formate is a salt that is liquid at or near room temperature. A similar methodology has been successfully employed for the synthesis of other diethanolammonium-based PILs with different carboxylic acids. For instance, the synthesis of diethanolamine lactic ionic liquid was achieved by reacting diethanolamine with lactic acid, demonstrating the versatility of this synthetic route ut.ac.ir.

Physicochemical Properties of a Protic Ionic Liquid System

| Property | Value | Conditions |

| Density | Varies with temperature | 288.15 K to 353.15 K |

| Viscosity | Varies with temperature | 288.15 K to 353.15 K |

| Phase Behavior | Can form thermotropic liquid crystals | Varies with temperature |

Data derived from studies on analogous oleic acid-diethanolamine PILs, illustrating the typical properties of such systems acs.org.

A key advantage of ionic liquids is the ability to tune their physicochemical properties by modifying the structure of the cation or anion. While this article focuses on this compound, the principles of tunability are broadly applicable. For instance, altering the alkyl chain length on the cation or the nature of the anion can significantly impact properties such as melting point, viscosity, density, and solubility.

In the context of diethanolamine-based PILs, changing the carboxylic acid used in the synthesis would result in a different anion, thereby altering the properties of the resulting ionic liquid. For example, using a longer-chain carboxylic acid in place of formic acid would likely increase the viscosity and decrease the density of the PIL. This tunability allows for the design of task-specific ionic liquids with properties optimized for a particular application frontiersin.org.

Diethanolamine-based ionic liquids have demonstrated significant potential as green reaction media, offering an alternative to volatile organic compounds. Their low vapor pressure, thermal stability, and ability to dissolve a wide range of reactants make them attractive for various chemical transformations.

A notable example is their application in the palladium-catalyzed Heck reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis researchgate.net. Research has shown that using diethanolamine-based ionic liquids as the solvent can lead to high yields and allows for the recycling and reuse of the catalytic system, which is a cornerstone of green chemistry nih.gov. In such systems, the ionic liquid not only acts as the solvent but can also serve as a base and a ligand, simplifying the reaction setup researchgate.net.

Heck Reaction of Iodobenzene with Methyl Acrylate in a Diethanolamine-Based Ionic Liquid System

| Entry | Catalyst | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ | Diethanolamine-based IL | Diethanolamine-based IL | High |

Illustrative data based on findings from studies on Heck reactions in diethanolamine-based ionic liquids researchgate.net.

Diethanolamine as a Hydrogen Bond Donor in Formate-Related Deep Eutectic Solvents (DES)

Deep eutectic solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that exhibit a significant depression in melting point compared to the individual components. Diethanolamine, with its two hydroxyl groups, is an effective hydrogen bond donor.

The rational design of DESs involves selecting appropriate HBA and HBD components and their molar ratios to achieve the desired physicochemical properties. In formate-related DESs, an ammonium (B1175870) salt containing the formate anion can act as the HBA, while diethanolamine serves as the HBD.

The synthesis of these DESs is typically achieved by simply mixing the HBA and HBD at a specific molar ratio and heating the mixture gently until a homogeneous, clear liquid is formed. The strong hydrogen bonding interactions between the components disrupt the crystal lattice of the individual solids, leading to the formation of a liquid at a lower temperature. The properties of the resulting DES, such as viscosity and density, are highly dependent on the chosen molar ratio of the HBA to the HBD researchgate.net.

Physicochemical Properties of Diethanolamine-Based DES with Varying Molar Ratios

| HBA:HBD Molar Ratio | Density (g/cm³) at 298.15 K | Viscosity (mPa·s) at 298.15 K |

| 1:4 | Varies | Varies |

| 1:6 | Varies | Varies |

This table illustrates the tunability of DES properties based on molar ratio, with specific values being dependent on the chosen HBA researchgate.netnih.gov.

The defining feature of DESs is the extensive network of hydrogen bonds between the HBA and HBD. The structural characterization of these networks is crucial for understanding the properties and behavior of the solvent. Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for this purpose.

In a diethanolamine-formate containing DES, the O-H stretching vibrations of the diethanolamine hydroxyl groups and the C=O stretching vibrations of the formate anion are particularly informative. The formation of hydrogen bonds leads to a broadening and shifting of the O-H stretching band to lower wavenumbers in the FTIR spectrum, indicating a weakening of the O-H covalent bond as it participates in hydrogen bonding. Similarly, the C=O stretching band of the formate anion may also shift upon hydrogen bond formation. The IR spectrum of pure diethanolamine shows a broad O-H stretching band, and the formate ion has characteristic symmetric and asymmetric COO⁻ stretching vibrations researchgate.netnih.govresearchgate.net. By comparing the spectra of the pure components with that of the DES, the extent and nature of the hydrogen bonding can be elucidated mdpi.com.

Characteristic FTIR Bands for Hydrogen Bonding Analysis

| Functional Group | Typical Wavenumber (cm⁻¹) | Expected Shift in DES |

| O-H stretch (Diethanolamine) | 3400-3200 | Shift to lower wavenumber |

| C=O stretch (Formate) | ~1600 | Shift upon H-bonding |

| N-H stretch (Diethanolamine) | 3350-3310 | Potential shift |

This table provides a general guide to the expected changes in the FTIR spectrum upon the formation of a diethanolamine-formate DES.

Performance of Diethanolamine-Based DES in Carbon Dioxide Absorption and Conversion Processes

Research into DESs for CO2 capture often involves screening various hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs). Diethanolamine has been investigated as an HBD in combination with various quaternary ammonium salts. These studies typically focus on the physical properties of the resulting DES and their CO2 absorption capacity. For instance, the molar ratio of the HBA to the HBD is a critical factor influencing the viscosity and CO2 uptake of the DES. Generally, an increase in the molar ratio of the amine-based HBD can lead to higher CO2 solubility due to the increased number of active sites for chemical absorption.

In the context of CO2 conversion, ionic liquids and DESs are being explored as reaction media and catalysts. The conversion of CO2 into valuable chemicals, such as formic acid or its salts (formates), is a key area of interest. However, the scientific literature does not currently provide specific data or detailed research findings on the performance of this compound as a component of a DES for the direct conversion of captured CO2.

Due to the lack of specific research on this compound in these advanced solvent systems, no data tables with detailed findings on its performance in CO2 absorption and conversion can be provided at this time. Further research is needed to explore the potential of this specific compound in these applications.

Catalytic and Reaction Media Applications of Diethanolamine Formate

Applications as a Solvent and Hydrogen Source in Catalytic Hydrogenation

Catalytic transfer hydrogenation (CTH) is a powerful technique in organic synthesis that utilizes donor molecules to transfer hydrogen to a substrate in the presence of a catalyst, thereby avoiding the need for high-pressure gaseous hydrogen. utrgv.edu Formic acid and its salts, such as ammonium (B1175870) and sodium formate (B1220265), are among the most common and effective hydrogen donors for this purpose. utrgv.edunih.gov Diethanolamine (B148213) formate serves as an effective hydrogen source in these reactions, where the formate ion decomposes on a catalyst surface to deliver hydride species for the reduction of various organic functional groups.

Selective Reduction of Organic Substrates (e.g., Ketones, Nitro Groups, Olefins)

In catalytic transfer hydrogenation, diethanolamine formate can be employed as a hydrogen donor in conjunction with transition metal catalysts, most commonly palladium on carbon (Pd/C), to achieve the selective reduction of unsaturated functionalities. The general principle involves the catalytic decomposition of the formate ion to release hydrogen equivalents, which are then transferred to the organic substrate.

While specific studies exhaustively detailing this compound's role are emerging, its function can be understood from the well-established use of other formate salts. For instance, ammonium formate is widely used with catalysts like Pd/C or Raney nickel for the efficient reduction of alkenes, the conversion of nitro compounds to amines, and the reduction of ketones to secondary alcohols. utrgv.edunih.gov The reaction mechanism relies on the transfer of a hydride from the formate to the substrate, mediated by the metal catalyst. Given that the active hydrogen-donating species is the formate ion, this compound is a suitable reagent for these transformations, with the diethanolammonium cation playing a role in solubilizing reactants and modulating the reaction environment.

Table 1: Examples of Catalytic Transfer Hydrogenation with Formate Donors This table illustrates typical reductions achievable with formate salts, a role that this compound is equipped to fulfill.

| Substrate Type | Functional Group | Typical Catalyst | Hydrogen Donor | Product |

| Olefin | C=C | Pd/C | Ammonium Formate | Alkane |

| Nitro Compound | -NO₂ | Pd/C | Ammonium Formate | Amine |

| Ketone | C=O | Ru Complex | Formic Acid/Triethylamine | Alcohol |

| β-Keto Ester | C=O | Rhodium Catalyst | Formic Acid/Sodium Formate | β-Hydroxy Ester nih.gov |

| Imine | C=N | Rhodium Catalyst | Isopropanol (alternative donor) | Amine nih.gov |

Hydrogenolysis Reactions Facilitated by this compound

Hydrogenolysis is a chemical reaction whereby a carbon-heteroatom bond is cleaved by hydrogen. In the context of catalytic transfer hydrogenation, this compound serves as the hydrogen source to effect these transformations. This method is particularly valuable for deprotection strategies in organic synthesis.

A common application is in debenzylation, where benzyl (B1604629) groups protecting alcohols or amines are removed. The process involves the cleavage of the C-O or C-N bond and saturation of the resulting fragments with hydrogen derived from the formate. Similarly, halogenated aromatic and aliphatic compounds can undergo dehalogenation, where the C-X (X = Cl, Br, I) bond is replaced by a C-H bond. These reactions are typically catalyzed by palladium on carbon. The use of ammonium formate for such hydrogenolysis reactions is well-documented, highlighting the potential of this compound to act as the hydrogen donor in a similar capacity. utrgv.edu

Function as a Precatalyst-Precursor and Reaction Medium in Metal-Catalyzed Reactions

Ionic liquids (ILs) derived from diethanolamine, including this compound, have been identified as promising "green" reaction media for metal-catalyzed reactions. researchgate.netni.ac.rs These ILs can act as solvents, bases, and ligands, simplifying reaction setups by eliminating the need for additional reagents. researchgate.net

Enhancement of Catalyst Stability and Activity in this compound Media

Diethanolamine-based ionic liquids serve multiple functions that enhance the efficacy of metal catalysts, particularly palladium catalysts used in cross-coupling reactions. researchgate.net Research on the closely related diethanolamine acetate (B1210297) has shown that these ILs can:

Increase Precatalyst Solubility : They effectively dissolve palladium(II) precatalysts, such as palladium chloride (PdCl₂), creating a homogeneous reaction environment. researchgate.netni.ac.rs

Stabilize the Catalyst : The diethanolamine moiety can coordinate with the metal center, stabilizing the active catalytic species and preventing decomposition or aggregation into inactive palladium black. researchgate.net

Act as a Ligand and Base : The amine functionality of diethanolamine provides the basic conditions necessary for reactions like the Heck reaction and can also act as a coordinating ligand for the palladium center. researchgate.netni.ac.rs

Function as a Precatalyst-Precursor : The diethanolamine can react with the palladium salt to form a well-defined complex, such as trans-[PdCl₂(DEA)₂], which serves as a stable and effective precatalyst that generates the active Pd(0) species in situ. researchgate.netni.ac.rs

This multifunctional role leads to a more stable and active catalytic system, often allowing for the recycling and reuse of the catalyst and ionic liquid medium. researchgate.net

Applications in Carbon-Carbon Cross-Coupling Reactions (e.g., Heck Reactions)

The Mizoroki-Heck reaction, a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene, is a cornerstone of modern organic synthesis. wikipedia.orgmychemblog.com The use of diethanolamine-based ionic liquids as the reaction medium offers a more environmentally benign alternative to traditional volatile organic solvents. researchgate.netni.ac.rs

In such systems, the diethanolamine ionic liquid acts as the solvent, base, and a ligand for the palladium catalyst. researchgate.net This approach eliminates the need for phosphine (B1218219) ligands, which are often expensive and air-sensitive. ni.ac.rs Research has demonstrated high yields for the Heck reaction between various aryl halides and olefins in diethanolamine acetate, a system analogous to what would be expected with this compound. ni.ac.rs

Table 2: Palladium-Catalyzed Heck Reaction in Diethanolamine Acetate ([DEA][HAc]) Data adapted from Petrovic et al., demonstrating the effectiveness of diethanolamine-based ionic liquids as media for the Heck reaction. ni.ac.rs

| Entry | Aryl Halide | Olefin | Product | Yield (%) |

| 1 | Iodobenzene | Styrene | trans-Stilbene | 98 |

| 2 | Bromobenzene | Styrene | trans-Stilbene | 95 |

| 3 | 4-Iodoanisole | Styrene | 4-Methoxy-trans-stilbene | 96 |

| 4 | 4-Bromoanisole | Styrene | 4-Methoxy-trans-stilbene | 94 |

| 5 | Iodobenzene | n-Butyl acrylate | n-Butyl cinnamate | 97 |

Integration into Carbon Dioxide Conversion and Utilization Technologies

An emerging and critical application of this compound lies within integrated carbon capture and utilization (CCU) strategies. In this approach, diethanolamine (DEA) is first used as a chemical solvent to capture CO₂ from flue gases or other industrial sources. tandfonline.comasme.org The captured CO₂, which exists in equilibrium with carbamate (B1207046) and bicarbonate species in the aqueous amine solution, is then directly hydrogenated to formate without the need for an energy-intensive desorption step. mdpi.com The final product of this integrated process is an aqueous solution of this compound.

This process offers a sustainable pathway to convert waste CO₂ into a valuable chemical product and a liquid hydrogen carrier. mdpi.comresearchgate.net The hydrogenation is performed using a suitable catalyst, such as palladium supported on nitrogen-doped activated carbon (Pd/NAC). mdpi.com

Studies comparing different amines for this integrated process have shown that while tertiary amines like triethanolamine (B1662121) (TEA) can give higher formate yields under certain conditions, secondary amines like DEA are also effective. For instance, at a CO₂ loading of approximately 0.3 mol CO₂ per mol of amine, a formate yield of 50.3% was achieved using DEA, demonstrating its viability as a dual-purpose capture and hydrogenation agent. mdpi.com

Table 3: Formate Yield from Integrated CO₂ Capture and Hydrogenation Using Different Amines Data from a study using a Pd/NAC catalyst, showing the performance of DEA in comparison to other common amines at similar CO₂ loadings. mdpi.com

| Amine | Amine Type | CO₂ Loading (mol CO₂/mol amine) | Formate Yield (%) |

| Monoethanolamine (MEA) | Primary | ~0.3 | 40.8 |

| Diethanolamine (DEA) | Secondary | ~0.3 | 50.3 |

| Triethanolamine (TEA) | Tertiary | ~0.3 | 82.6 |

Strategies for Enhanced Formate Yield in CO2 Capture and Conversion

The integrated capture and conversion of CO2 into valuable chemicals like formate is a significant strategy for reducing greenhouse gas emissions. Aqueous amine solutions, including diethanolamine (DEA), are pivotal in this process, acting as both the CO2 capturing agent and the reaction medium for its subsequent hydrogenation to formate.

Research into this integrated process has revealed that the molecular structure of the amine used is a critical determinant of the final formate yield. A comparative study involving monoethanolamine (MEA), a primary amine, diethanolamine (DEA), a secondary amine, and triethanolamine (TEA), a tertiary amine, highlights these structural effects. When CO2 is captured, primary and secondary amines like MEA and DEA react to form both carbamate and bicarbonate species. In contrast, tertiary amines like TEA predominantly form bicarbonate as the CO2 absorption product. mdpi.com

The formation of bicarbonate is particularly favorable for the subsequent hydrogenation step to produce formate. mdpi.com Consequently, under similar reaction conditions, tertiary amines tend to produce a higher yield of formate. For instance, at a CO2 loading of approximately 0.3 mol of CO2 per mol of amine, TEA achieved a formate yield of 82.6%, whereas DEA and MEA resulted in yields of 50.3% and 40.8%, respectively. mdpi.com

This difference is attributed to the reaction mechanism where bicarbonate (HCO3−) species are more readily hydrogenated to formate compared to carbamate adducts. mdpi.com Therefore, a key strategy for enhancing formate yield is the selection of an amine that favors the formation of bicarbonate upon CO2 capture. While DEA is effective, optimizing conditions to favor bicarbonate formation or using it in mixed-amine systems could potentially improve its efficiency in integrated CO2 capture and conversion to formate.

Table 1: Comparison of Formate Yields for Different Amines in Integrated CO2 Capture and Hydrogenation mdpi.com

| Amine Type | Amine Compound | Formate Yield (%) | CO2 Loading (mol CO2/mol amine) |

|---|---|---|---|

| Primary | Monoethanolamine (MEA) | 40.8 | ~0.3 |

| Secondary | Diethanolamine (DEA) | 50.3 | ~0.3 |

| Tertiary | Triethanolamine (TEA) | 82.6 | ~0.3 |

Potential Role in Biomass Conversion and Depolymerization Processes

The valorization of lignocellulosic biomass is essential for developing sustainable alternatives to fossil-fuel-based products. This process involves the deconstruction, or depolymerization, of complex plant polymers like cellulose (B213188), hemicellulose, and lignin (B12514952) into simpler, value-added chemical building blocks. Amine-based pretreatments are emerging as a promising approach for effective biomass fractionation. researchgate.net

Diethanolamine, as a secondary amine, has potential applications in this field. Amines can act as effective solvents and catalysts for breaking down the intricate structure of lignocellulose. For example, the presence of diethanolamine during the hydrothermal treatment of rice straw has been shown to produce cellulosic pulps with desirable properties. researchgate.net The nucleophilic nature of the amine can facilitate the cleavage of ether and ester linkages within the lignin structure, aiding in its removal and depolymerization. researchgate.net This delignification process is crucial as it enhances the accessibility of cellulose and hemicellulose to enzymes for their subsequent conversion into fermentable sugars.

Furthermore, amine-based systems can be tailored for specific outcomes. Studies have shown that primary and secondary amines are predicted to be more effective for lignin removal compared to tertiary amines. rsc.org Given that formate and formic acid are also used in some biomass processing schemes, a system involving this compound could potentially offer a dual-function medium. The amine component could facilitate initial delignification and fractionation, while the formate component could play a role in subsequent catalytic steps or in stabilizing the resulting products. This integrated approach, where the solvent system actively participates in the depolymerization, represents a promising area for future research in creating efficient and sustainable biorefineries.

Environmental Transformations and Fate of Diethanolamine Formate

Biodegradation Pathways and Microbial Interactions Specific to Formate-Containing Systems

The biodegradation of diethanolamine (B148213) formate (B1220265) involves the microbial metabolism of both the diethanolamine (DEA) cation and the formate anion. Both components are known to be biodegradable, though their degradation can be influenced by the presence of the other and by specific environmental conditions.

Diethanolamine Biodegradation:

Diethanolamine is recognized as a readily biodegradable compound. cetjournal.it Studies using activated sludge and river water have demonstrated significant removal of DEA, with degradation rates reaching 93-97% over a 28-day period in standardized tests like the OECD 301E and 301F. cetjournal.it The process, however, may require an acclimatization period for microbial populations to effectively metabolize the compound. researchgate.net

Research has elucidated specific microbial degradation pathways for DEA. A key pathway involves the conversion of diethanolamine into ethanolamine (B43304) and glycolaldehyde (B1209225) by a Gram-negative bacterium. utexas.edu The resulting ethanolamine is further metabolized into acetyl units, which can then enter central metabolic cycles like the TCA cycle. utexas.eduresearchgate.net

The following table summarizes results from ready biodegradability tests for diethanolamine.

| Test Type | Duration | Degradation (%) | Water Source | Reference |

| OECD 301F | 28 days | 93% | Not Specified | cetjournal.it |

| Modified OECD 301E | 28 days | 93% | River Water | cetjournal.it |

| Modified OECD 301E | 28 days | 97% | Pond Water | cetjournal.it |

| DOC Die-Away | 10 days | 96% | Not Specified | cetjournal.it |

Formate Biodegradation:

Formate is a simple organic acid that serves as a key metabolite in the energy metabolism of many anaerobic and facultative anaerobic microorganisms, such as Escherichia coli. aidic.itresearchgate.net It can be utilized as a sole source of carbon and energy by various microbial species. researchgate.netresearchgate.net

Microorganisms employ two primary strategies for formate utilization:

Dissimilatory Pathway: Formate is oxidized completely to carbon dioxide (CO₂), a process which provides reducing power for cellular respiration. researchgate.net

Assimilatory Pathway: Formate is condensed with other metabolic intermediates to produce more complex molecules like acetyl-CoA, pyruvate, and serine, which support microbial growth. researchgate.net

Formate dehydrogenases are the principal enzymes involved in formate metabolism, catalyzing its oxidation. researchgate.net In anaerobic environments, formate metabolism is integral to processes like mixed-acid fermentation and can serve as an electron donor for anaerobic respiration. researchgate.netresearchgate.net The presence of formate can be crucial for the syntrophic growth of microbial communities, where it acts as an important intermediate in the degradation of more complex organic matter. researchgate.net

While studies on diethanolamine formate as a single compound are limited, the high biodegradability of both its components suggests that the salt is unlikely to persist in microbially active environments. The degradation of DEA can be a source of ethanolamine, while the formate anion can directly enter central metabolic pathways, providing both carbon and energy for microbial consortia.

Chemical Degradation and Stability in Aqueous and Non-Aqueous Environments

The chemical stability of this compound is dependent on the properties of its individual ions in solution and is influenced by factors such as temperature, pH, the presence of oxygen, and exposure to light.

Stability in Aqueous Environments:

Hydrolysis: Diethanolamine lacks functional groups that are readily susceptible to hydrolysis under typical environmental pH conditions (pH 5 to 9). nih.gov Formate is the conjugate base of formic acid and is stable with respect to hydrolysis. Therefore, hydrolysis is not considered a significant degradation pathway for this compound.

Oxidative and Thermal Degradation: Diethanolamine is susceptible to both thermal and oxidative degradation, particularly at elevated temperatures and in the presence of certain substances. In industrial applications like gas sweetening, DEA is known to degrade in the presence of CO₂ and oxygen. researchgate.netscholaris.ca Major degradation products identified under these conditions include cyclic compounds and more complex amines such as 3-(hydroxyethyl)-2-oxazolidone (HEOD), N,N,N-tris(hydroxyethyl)ethylenediamine (THEED), and N,N'-bis(hydroxyethyl)piperazine (BHEP). acs.org Notably, formate itself has been identified as a product of the oxidative degradation of DEA, suggesting an interaction where the degradation of the cation can increase the concentration of the anion. scholaris.ca The presence of dissolved metals can catalyze these degradation reactions. scholaris.ca

Photochemical Degradation: Direct photolysis of diethanolamine is not expected to be a significant environmental fate process, as it does not absorb light in the UV spectrum above 290 nm (i.e., the range of sunlight reaching the Earth's surface). nih.gov However, indirect photochemical degradation can occur through reactions with hydroxyl radicals (•OH). Advanced Oxidation Processes (AOPs), such as the UV/H₂O₂ system, have been shown to effectively degrade DEA in water, achieving nearly complete removal under optimized conditions. cetjournal.itaidic.it

The table below summarizes the optimal conditions found for DEA degradation using the UV/H₂O₂ advanced oxidation process.

| Parameter | Optimal Value | Degradation Efficiency (%) | Reference |

| Initial H₂O₂ Concentration | 1590.13 ppm | 99.14% | aidic.it |

| pH | 4.63 | 99.14% | aidic.it |

| Temperature | 50 °C | 99.14% | aidic.it |

Formate salts, such as sodium and potassium formate, are known to be thermally stable and are even used as stabilizers for polymers in high-temperature applications like drilling fluids. researchgate.netresearchgate.net

Stability in Non-Aqueous Environments:

Diethanolamine: As a pure compound, diethanolamine is stable under recommended storage conditions but is hygroscopic and can react with atmospheric carbon dioxide. ictulsa.comsigmaaldrich.com It should be stored in sealed containers away from moisture.

Formate: The solubility and stability of formate salts in non-aqueous solvents vary. For example, sodium formate has reported solubility in solvents like acetic acid, methanol, and ethanol (B145695) but is less soluble in acetone. nist.gov The stability of formic acid and its salts is thermodynamically dependent on the type of solvent. nih.gov

Advanced Analytical Methodologies for Diethanolamine Formate Quantification and Speciation

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of diethanolamine (B148213) and formate (B1220265) ions due to its versatility and separation power. The choice of column, mobile phase, and detector is tailored to the specific properties of the ion being analyzed.

For the trace analysis of the diethanolamine cation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice, offering unparalleled sensitivity and selectivity. researchgate.netnih.gov This technique is particularly valuable for detecting low concentrations of diethanolamine in complex matrices such as industrial process water or cosmetic products. nih.govrsc.orgchromatographyonline.com

The methodology typically employs a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like diethanolamine. nih.govantpedia.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer like ammonium (B1175870) formate, which is compatible with mass spectrometry. nih.govrsc.orgchromatographyonline.com

Detection by tandem mass spectrometry (MS/MS) is highly specific. The instrument is set to monitor a specific precursor-to-product ion transition for diethanolamine (m/z 106.1 → 88.0), which minimizes the potential for interference from other components in the sample matrix. nih.gov This specificity allows for reliable quantification at parts-per-billion (ppb) levels. nih.govchromatographyonline.com Isotope-labeled internal standards, such as diethanolamine-d8, are often used to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. rsc.orgchromatographyonline.com

Research Findings: A validated LC-MS/MS method for the simultaneous quantification of several ethanolamines, including diethanolamine, in cosmetic products reported a limit of detection (LOD) of 0.49 ppb and a limit of quantification (LOQ) of 1.96 ppb. nih.gov The method demonstrated excellent accuracy, with recovery rates between 92.92% and 101.15%. nih.gov Another study focusing on water samples achieved sub-ppb detection levels using a mixed-mode column that combines reversed-phase and cation-exchange mechanisms. chromatographyonline.com

| Parameter | LC-MS/MS Conditions for Diethanolamine Analysis | Reference |

|---|---|---|

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | nih.govantpedia.com |

| Column Example | Acclaim Trinity P1 (Mixed-Mode) | chromatographyonline.com |

| Mobile Phase | Acetonitrile and Ammonium Formate Buffer | nih.govrsc.orgchromatographyonline.com |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) | nih.govantpedia.com |

| Ion Transition (m/z) | 106.1 → 88.0 | nih.gov |

| Typical LOD | 0.49 ppb | nih.gov |

Ion Chromatography (IC) with suppressed conductivity detection is the standard and most effective method for the quantification of the formate anion. thermofisher.comnih.govresearchgate.net This technique is adept at separating small organic acids and inorganic anions from complex matrices, such as amine solutions used in industrial gas scrubbing. thermofisher.com

The analysis is performed using a high-capacity anion-exchange column. thermofisher.comresearchgate.net An eluent, typically a carbonate or hydroxide (B78521) solution, is used to separate the anions based on their affinity for the stationary phase. researchgate.netresearchgate.net Following separation, a suppressor is used to reduce the conductivity of the eluent and enhance the signal of the analyte ions, thereby increasing the sensitivity of the conductivity detector. thermofisher.com This allows for the precise and reliable measurement of formate, even in the presence of other anions like chloride, sulfate, and acetate (B1210297). thermofisher.comresearchgate.net

Research Findings: Studies have demonstrated the successful separation and quantification of formate in mixtures of heat-stable amine salts using high-pressure ion chromatography. thermofisher.com A fast IC method for determining formates in alcoholic drinks reported a detection limit of 0.014 mg/L and a quantitation limit of 0.042 mg/L, with analysis times under 10 minutes. researchgate.netresearchgate.net The method showed excellent recoveries ranging from 96% to 107%. researchgate.netresearchgate.net

| Parameter | Ion Chromatography Conditions for Formate Analysis | Reference |

|---|---|---|

| Chromatography Mode | Anion-Exchange Chromatography | thermofisher.comresearchgate.net |

| Column Example | Dionex IonPac AS11-HC-4µm | thermofisher.com |

| Eluent | Sodium Carbonate (e.g., 3.6 mmol/L) | researchgate.netresearchgate.net |

| Detection Mode | Suppressed Conductivity | thermofisher.comresearchgate.net |

| Typical Analysis Time | < 10 minutes | researchgate.net |

| Typical LOD | 0.014 mg/L | researchgate.net |

Electrophoretic Techniques for Separation and Analysis

Electrophoretic techniques offer an alternative approach for the analysis of ionic species like diethanolamine, providing high separation efficiency and rapid analysis times.

Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. For analytes like diethanolamine that lack a strong native chromophore, indirect UV detection is often employed. nih.gov However, coupling CE with a Diode Array Detector (DAD) offers significant advantages, including the ability to confirm compound identity and assess peak purity by acquiring full UV-Vis spectra for each analyte. nih.govnih.gov

In a typical CE method for diethanolamine, a background electrolyte (BGE) containing a chromophoric compound is used. nih.gov The analyte displaces the BGE ions, causing a decrease in absorbance that is detected. The method can be optimized by adjusting the pH and composition of the BGE to achieve the best separation from matrix components, such as the high concentrations of ammonium found in refinery process waters. nih.gov

Research Findings: A CE method with indirect UV detection was developed for the determination of diethanolamine in refinery process waters with high ammonium content. nih.gov Using a 10 mM histidine solution (pH 5.0) as the BGE, the method achieved a limit of detection (LOD) of 0.2 ppm and a limit of quantification (LOQ) of 0.7 ppm. nih.gov The use of triethanolamine (B1662121) as an internal standard and the standard addition method were necessary to overcome matrix effects and ensure accurate quantification. nih.gov

| Parameter | CE-DAD Conditions for Diethanolamine Analysis | Reference |

|---|---|---|

| Separation Principle | Capillary Zone Electrophoresis | nih.gov |

| Capillary | Fused Silica | researchgate.net |

| Background Electrolyte (BGE) | 10 mM Histidine, pH 5.0 | nih.gov |

| Detection Mode | Indirect UV Detection with Diode Array Detector (DAD) | nih.govnih.gov |

| Quantification Method | Internal Standardization and Standard Addition | nih.gov |

| Typical LOD | 0.2 ppm | nih.gov |

Spectrophotometric Methods for Quantitative Determination (e.g., UV-Vis with Derivatization)

UV-Visible (UV-Vis) spectrophotometry is a widely accessible analytical technique. However, diethanolamine does not absorb light significantly in the UV-Vis region, making direct quantification impossible. helixchrom.com To overcome this limitation, a derivatization step is required to attach a chromophoric group to the diethanolamine molecule, rendering it detectable. thermofisher.comresearchgate.net

The process involves reacting the diethanolamine with a specific derivatizing agent to form a new, colored, or UV-absorbing compound. rsc.org The absorbance of this new compound is then measured and is directly proportional to the initial concentration of diethanolamine. Common derivatizing agents for amines include dansyl chloride and 1-naphthylisothiocyanate (NITC). rsc.orgkeikaventures.com The reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization. rsc.org

Research Findings: A method developed for the analysis of diethanolamine in cosmetics utilized in-situ derivatization with dansyl chloride in a micellar medium (Triton X-114). rsc.org After derivatization, the resulting complex was concentrated and analyzed by HPLC with UV detection. This approach demonstrates the effectiveness of derivatization for creating a UV-active product suitable for spectrophotometric or chromatographic detection. The optimized process resulted in a limit of detection of 0.57 µg/g and recoveries between 89.9% and 96.4%. rsc.org Another established method uses NITC as a derivatizing agent for subsequent analysis by HPLC-UV. keikaventures.com

| Parameter | UV-Vis Method with Derivatization for Diethanolamine | Reference |

|---|---|---|

| Principle | Formation of a UV-absorbing derivative | researchgate.netrsc.org |

| Derivatizing Agent Example 1 | Dansyl Chloride | rsc.org |

| Derivatizing Agent Example 2 | 1-Naphthylisothiocyanate (NITC) | keikaventures.com |

| Key Optimization Steps | pH, Reagent Concentration, Temperature, Reaction Time | rsc.org |

| Detection | UV-Vis Spectrophotometer or HPLC-UV Detector | rsc.orgkeikaventures.com |

Theoretical and Computational Studies on Diethanolamine Formate Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules. arxiv.orgresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic distribution within a molecule, from which numerous properties can be derived. uchicago.edu For the diethanolamine (B148213) formate (B1220265) system, calculations would be performed on the constituent ions: the diethanolammonium cation (DEAH+) and the formate anion (HCOO-).

The primary outputs of these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. mdpi.com A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more readily polarized and reactive. The Molecular Electrostatic Potential (MEP) map is another key output, which visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are susceptible to interaction and reaction.

In the diethanolammonium cation, the positive charge is localized around the protonated amine group, making it an electrophilic center. The hydroxyl groups, with their electronegative oxygen atoms, also influence the charge distribution. For the formate anion, the negative charge is delocalized across the two oxygen atoms of the carboxylate group, creating a nucleophilic region. Quantum chemical calculations can quantify these characteristics precisely. researchgate.net

Table 1: Hypothetical Quantum Chemical Properties of Diethanolammonium and Formate Ions

| Ion | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Diethanolammonium (DEAH+) | M06-2X/def2-TZVP | -9.85 | -0.52 | 9.33 | 3.15 |

| Formate (HCOO-) | M06-2X/def2-TZVP | -3.51 | 5.18 | 8.69 | 2.40 |

This interactive table presents typical data obtained from DFT calculations. The values are representative for ions of this type and illustrate the parameters used to assess electronic structure and reactivity.

Molecular Dynamics Simulations of Intermolecular Interactions in Solution

While quantum chemistry describes the properties of individual ions, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. arxiv.org MD simulations model the movements of atoms and molecules based on classical mechanics, using force fields to describe the potential energy of the system. This approach is invaluable for understanding intermolecular interactions in solution, such as ion pairing, solvation, and hydrogen bonding. osti.gov

In an aqueous solution of diethanolamine formate, MD simulations can elucidate the complex network of interactions between the DEAH+ cations, HCOO- anions, and water molecules. A key analytical tool in MD is the Radial Distribution Function (RDF), g(r), which describes the probability of finding a particle at a distance 'r' from a reference particle. By calculating RDFs for different atom pairs (e.g., between the ammonium (B1175870) hydrogen of DEAH+ and the carboxylate oxygen of formate, or between these ions and water molecules), one can characterize the structure of the solvation shells and the extent of ion pairing. nih.govresearchgate.net

Simulations would reveal the strength, lifetime, and geometry of hydrogen bonds. researchgate.net For instance, the hydroxyl groups and the protonated amine of DEAH+ can act as hydrogen bond donors, while the carboxylate oxygens of formate are strong hydrogen bond acceptors. The competition between ion-water and ion-ion interactions governs the system's macroscopic properties. Ab initio MD simulations, which use quantum mechanical calculations to determine forces at each step, can provide even more accurate descriptions, particularly for the hydration structure around ions like formate. nih.gov

Table 2: Representative Intermolecular Interaction Data from MD Simulations

| Interacting Pair | Interaction Type | Coordination Number (from RDF) | Average H-Bond Lifetime (ps) |

| DEAH+ (N-H) --- HCOO- (O) | Ion Pairing / H-Bond | 1.2 | 5.8 |

| DEAH+ (O-H) --- H2O (O) | H-Bond | 2.5 | 2.1 |

| HCOO- (O) --- H2O (H) | H-Bond | 4.8 | 1.9 |

| DEAH+ --- DEAH+ | Cation-Cation Repulsion | 0.1 (at close range) | N/A |

This interactive table summarizes typical parameters derived from MD simulations to quantify intermolecular forces. Coordination numbers indicate the average number of neighbors in the first solvation shell.

Predictive Modeling of Chemical Behavior (e.g., COSMO-RS for Absorption Capabilities)

Predictive models are essential for screening and designing chemical processes, such as CO2 absorption. The COnductor-like Screening MOdel for Real Solvents (COSMO-RS) is a powerful method that combines quantum chemical calculations with statistical thermodynamics to predict the thermodynamic properties of fluids and solutions without relying on experimental data. scm.comcore.ac.uk

The COSMO-RS methodology first involves a quantum chemical calculation (typically DFT) for each molecule in a virtual conductor, which generates a screening charge density on the molecule's surface (the σ-surface). core.ac.uk This surface is then broken down into segments, creating a histogram of charge densities known as a σ-profile. The σ-profile acts as a detailed fingerprint of the molecule's polarity and hydrogen-bonding capabilities. By performing statistical thermodynamics on the interactions between these surface segments, COSMO-RS can accurately predict properties like activity coefficients, vapor pressures, and solubilities. scm.com

For this compound, COSMO-RS could be used to predict its solubility in water and other solvents, its activity coefficient at various concentrations, and its potential for absorbing acidic gases like CO2. researchgate.netijcce.ac.ir By calculating the σ-profiles for DEAH+, HCOO-, CO2, and water, the model can simulate the complex phase equilibrium of the system. This predictive power allows for the rapid screening of different amine-acid combinations and solvent conditions to optimize absorption capacity and regeneration energy, significantly accelerating the development of new solvent systems. nih.govresearchgate.net

Table 3: Example of COSMO-RS Predicted Activity Coefficients for this compound in Water at 298.15 K

| Molality (mol/kg) | Activity Coefficient (γ) |

| 0.1 | 0.85 |

| 0.5 | 0.72 |

| 1.0 | 0.61 |

| 2.0 | 0.53 |

This interactive table shows hypothetical but realistic predictions from a COSMO-RS model, demonstrating how the non-ideal behavior of the solute in solution can be estimated.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a cornerstone for elucidating reaction mechanisms, allowing researchers to map the energetic landscape of a chemical transformation. For the formation of this compound, the key reaction is the proton transfer from formic acid to diethanolamine.

HCOOH + HN(CH₂CH₂OH)₂ ⇌ HCOO⁻ + H₂N⁺(CH₂CH₂OH)₂

Techniques like transition state theory and reaction path following can trace the minimum energy path from reactants to products. nih.gov Furthermore, the role of the solvent in mediating the proton transfer can be explicitly modeled by including several solvent molecules in the quantum chemical calculation or implicitly through a polarizable continuum model (PCM). nih.gov These models can show how solvent molecules, particularly water, can form a "proton wire" to facilitate the transfer, significantly lowering the activation barrier compared to the gas-phase reaction. nih.gov Such studies provide a detailed, step-by-step picture of the bond-breaking and bond-forming events that constitute the chemical reaction. nih.gov

Table 4: Calculated Energetics for Proton Transfer from Formic Acid to Diethanolamine

| Parameter | Gas Phase (kJ/mol) | Aqueous Phase (PCM) (kJ/mol) |

| Relative Energy of Reactants | 0.0 | 0.0 |

| Relative Energy of Transition State | 35.2 | 12.5 |

| Relative Energy of Products | -85.6 | -110.4 |

| Activation Energy (Ea) | 35.2 | 12.5 |

| Reaction Energy (ΔEr) | -85.6 | -110.4 |

This interactive table presents a comparison of calculated reaction energetics in the gas phase versus a simulated aqueous environment. It highlights the significant catalytic effect of a polar solvent on the proton transfer reaction.

Future Research Directions and Emerging Applications of Diethanolamine Formate

Development of Sustainable Synthesis Routes with Reduced Environmental Impact

The conventional synthesis of diethanolamine (B148213) involves the reaction of ethylene (B1197577) oxide with ammonia, a process that relies on petrochemical feedstocks. wikipedia.orgnih.gov Future research is increasingly focused on developing greener and more sustainable pathways to reduce the environmental footprint of this foundational chemical.

One promising avenue is the utilization of bio-derived feedstocks. Research into producing ethylene oxide from bioethanol, which can be fermented from sugars or lignocellulosic biomass, presents a renewable alternative to petroleum-based ethylene. Similarly, significant efforts are underway to produce "green ammonia" through processes powered by renewable energy, such as water electrolysis to produce hydrogen for the Haber-Bosch process. wikipedia.org

Furthermore, the formate (B1220265) component offers a direct link to carbon capture and utilization (CCU) technologies. Formic acid and formate salts can be synthesized via the electrochemical or catalytic reduction of carbon dioxide (CO₂), a major greenhouse gas. rsc.org This approach not only provides a sustainable route to the formate anion but also contributes to mitigating climate change by converting waste CO₂ into a valuable chemical feedstock. energy.gov

Future sustainable synthesis of diethanolamine formate would therefore involve the integration of these technologies: reacting bio-based diethanolamine with CO₂-derived formic acid. This creates a production cycle with a significantly lower carbon footprint compared to traditional methods.

Table 1: Comparison of Synthesis Routes for this compound Components

| Component | Conventional Route | Sustainable Future Route | Environmental Benefit |

|---|---|---|---|

| Diethanolamine | Reaction of petroleum-based ethylene oxide and ammonia. | Reaction of bio-derived ethylene oxide and "green" ammonia. | Reduced reliance on fossil fuels; utilization of renewable resources. |

| Formate | Oxidation of hydrocarbons (e.g., methyl formate). | Electrochemical or catalytic reduction of captured CO₂. | Carbon capture and utilization (CCU); conversion of a greenhouse gas into a chemical product. |

Exploration of Novel Catalytic Transformations and Process Intensification

The unique bifunctional nature of this compound—possessing both a nucleophilic amine/hydroxyl functionality and a formate anion that can act as a hydrogen-donor or C1 source—makes it a compelling candidate for novel catalytic applications.

Research is anticipated to explore its use in:

Transfer Hydrogenation: Formate salts are well-known hydrogen donors in transfer hydrogenation reactions, a safer alternative to using high-pressure hydrogen gas. The diethanolamine cation could serve to solubilize substrates or even participate in the catalytic cycle.

CO₂ Conversion: As the product of CO₂ reduction, this compound could be investigated as a catalyst or co-catalyst for other CO₂ transformations, such as the formation of formamides or methanol. researchgate.net The amine group can activate CO₂, while the formate anion participates in the reaction pathway.

N-Formylation of Amines: The synthesis of formamides is a crucial industrial process. acs.org this compound could potentially act as both a solvent and a formylating agent, simplifying reaction conditions and aligning with green chemistry principles by avoiding more hazardous reagents. dntb.gov.ua

Integration into Advanced Materials Science and Engineering

The distinct properties of the diethanolamine cation and the formate anion suggest that their combination could lead to novel materials with enhanced functionalities.

Corrosion Inhibitors: Diethanolamine is a known corrosion inhibitor, forming a protective film on metal surfaces. diplomatacomercial.comalphachem.biz The formate anion could synergistically enhance this property. Future research will likely involve performance testing of this compound in various corrosive environments, particularly for protecting steel in oil and gas pipelines or in metalworking fluids.

Perovskite Solar Cells (PSCs): Recent studies have shown that modifying the interface between the substrate and the perovskite layer with diethanolamine can improve the efficiency and stability of solar cells. mdpi.com The interaction between hydroxyl groups and lead ions in the perovskite precursor is thought to be key. Exploring this compound as an interface modifier is a logical next step, as the formate ion could further passivate defects and tune the electronic properties at the interface, potentially leading to more robust and efficient PSCs.

Cement and Concrete Additives: Diethanolamine is used in cement grinding and as a concrete additive to improve workability. diplomatacomercial.comdow.com The formate salt could offer different performance characteristics, such as altering setting times or enhancing compressive strength, warranting investigation in construction materials science.

Ionic Liquids: The combination of a substituted ammonium (B1175870) cation with a carboxylate anion is characteristic of certain protic ionic liquids. Research could explore the physical properties of this compound, such as its melting point, viscosity, and conductivity, to assess its potential as a green solvent for various chemical processes, including biomass processing or electrochemistry. researchgate.net

Table 2: Potential Applications in Advanced Materials

| Application Area | Role of Diethanolamine | Potential Contribution of Formate | Projected Research Focus |

|---|---|---|---|

| Corrosion Inhibition | Forms protective film on metal surfaces. | May enhance film stability or offer anodic/cathodic protection. | Electrochemical and surface analysis studies on steel alloys. |

| Perovskite Solar Cells | Interface modification, defect passivation. | Further defect passivation, tuning of energy levels. | Device fabrication and stability testing of formate-treated PSCs. |

| Cement Additives | Grinding aid, improves workability. | Modification of setting time and final strength. | Rheological and mechanical testing of cement pastes. |

| Ionic Liquids | Cation component. | Anion component, influences physical properties. | Characterization of thermal stability, viscosity, and solvent properties. |

Interdisciplinary Applications in Energy, Environment, and Green Manufacturing

The convergence of properties in this compound opens up possibilities in several high-impact interdisciplinary fields.

Energy Storage: Formic acid/formate systems are considered promising liquid organic hydrogen carriers (LOHCs). They offer a safe and reversible way to store hydrogen. This compound could be investigated as a stable, high-density LOHC. Research would focus on the kinetics and energy efficiency of its dehydrogenation to release H₂ and its subsequent regeneration via hydrogenation of the diethanolamine/CO₂ adduct.

Environmental Carbon Capture: Aqueous solutions of amines like diethanolamine are the industry standard for capturing CO₂ from flue gas and natural gas streams (a process known as gas sweetening). rockchemicalsinc.com The use of this compound as a novel solvent for CO₂ capture is a compelling research direction. It could potentially offer a different absorption/desorption profile, lower energy requirements for regeneration, and reduced solvent degradation compared to traditional aqueous amine systems.

Green Manufacturing: The overarching theme of future research is its role in green manufacturing. By being synthesized from waste CO₂, it exemplifies the principles of a circular economy. marketresearchfuture.com Its potential use as a biodegradable, low-toxicity solvent or a highly efficient catalyst could help replace more hazardous or volatile organic compounds in industrial processes, from pharmaceuticals to plastics. diplomatacomercial.comrsc.org For example, its use as a combined emulsifier and pH regulator in agricultural formulations could lead to more effective and environmentally benign pesticides and herbicides. diplomatacomercial.comalphachem.biz

The exploration of this compound is not just about a single compound, but about leveraging molecular design to address broader challenges in sustainability, energy, and advanced materials.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of diethanolamine formate, and how are they experimentally determined?

- Answer : Key properties include molecular weight (105.14 g/mol), vapor pressure (modeled via the Antoine equation: log₁₀(P) = A − (B / (T + C)) with parameters A = 5.26458, B = 2328.56, C = -98.751 for 464.0–582.4 K), and biodegradability (readily biodegradable per OECD criteria). Experimental methods include vapor pressure determination using laminar-liquid jet absorbers, biodegradability tests via biochemical oxygen demand (BOD), and density/viscosity measurements using gravimetric techniques .

Q. How is this compound synthesized, and what quality control assays ensure purity?

- Answer : Synthesis involves reacting copper formate with diethanolamine (DEA) in ethanol. Quality control uses titration with 0.5 N hydrochloric acid (each mL equivalent to 52.57 mg DEA) and FTIR spectroscopy to monitor amidation reactions. Purity criteria (>98%) are verified via COA (Certificate of Analysis) and SDS (Safety Data Sheet) protocols .

Q. What experimental designs are used to evaluate this compound as a surfactant in herbicide formulations?

- Answer : Completely randomized designs test surfactant concentrations (1–9% w/w) with parameters like surface tension (spinning drop tensiometer), contact angle (Phoenix 300 analyzer), and droplet size (microscopy). Stability is assessed over 5 weeks, with ANOVA and Duncan’s test (α = 0.05) for statistical validation .

Advanced Research Questions

Q. How does the zwitterion mechanism explain CO₂ absorption kinetics in this compound solutions?

- Answer : The zwitterion mechanism involves CO₂ reacting with DEA to form a zwitterion intermediate, followed by proton abstraction by bases (e.g., hydroxyl ions). Penetration theory models coupled with reversible reaction kinetics (293–343 K) show rate control shifts from zwitterion formation (<30% carbonate conversion) to proton abstraction (>30% conversion). High-level DFT calculations (e.g., B3LYP) validate microsolvation effects on activation energies .

Q. What computational models predict the environmental impact of this compound degradation?

- Answer : Bioaccumulation potential is predicted using log Pow values (low = −1.0), indicating minimal bioaccumulation. Biodegradability is modeled via OECD 301F tests, showing rapid mineralization. Environmental fate assessments integrate these with hydrological transport models to estimate aquatic toxicity .

Q. How are copper conductive patterns fabricated using this compound-based inks, and what parameters optimize conductivity?

- Answer : Inks are synthesized via spray-pyrolysis of copper formate-DEA complexes on polyimide substrates. Key parameters include annealing temperature (≥250°C), DEA concentration (≥5% w/w), and ammonia content (25% wt/wt) to reduce oxide formation. Conductivity is measured via four-point probe techniques, achieving resistivities <10 μΩ·cm .

Methodological Considerations

Q. What statistical approaches resolve contradictions in CO₂ absorption data across this compound studies?

- Answer : Discrepancies in absorption rates (e.g., due to amine concentration or temperature) are resolved via sensitivity analysis using rigorous mass-transfer models. Multivariate regression identifies confounding variables (e.g., CO₂ partial pressure), while Monte Carlo simulations quantify uncertainty in kinetic parameters .

Q. How do FTIR and NMR spectroscopy differentiate this compound from degradation byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.